Manganese glycinate

Description

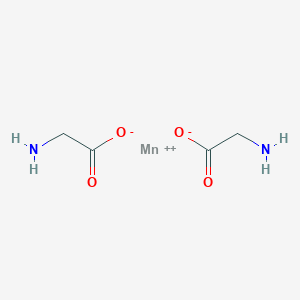

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoacetate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5NO2.Mn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMKPXXKHWQWFB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8MnN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219181 | |

| Record name | Manganese(II) bis(glycinate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6912-28-3, 14281-77-7 | |

| Record name | Manganese(II) bis(glycinate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(II) bis(glycinate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(glycinato)manganese | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49L2D4K1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"fundamental properties of manganese glycinate for research"

An In-depth Technical Guide to the Fundamental Properties of Manganese Glycinate (B8599266) for Research

Introduction

Manganese glycinate is a chelated coordination complex where the essential trace mineral manganese (Mn) is bound to the amino acid glycine (B1666218).[1] This chelation results in a stable five-membered ring structure, significantly enhancing the bioavailability and stability of manganese compared to inorganic sources.[1][2] Its superior absorption characteristics make it a compound of interest in nutritional science, drug development, and agricultural research.[1][2] In biochemical and nutritional studies, this compound serves as a crucial source of the manganese cation, a vital cofactor for numerous enzymes, including the antioxidant enzyme superoxide (B77818) dismutase.[1] This guide provides a comprehensive overview of the core chemical, physical, and biological properties of this compound, along with detailed experimental protocols for its synthesis and characterization, to support its application in a research setting.

Chemical and Physical Properties

This compound is a metal-amino acid complex where a manganese(II) ion (Mn²⁺) is coordinated by two glycine molecules.[2][3] Glycine acts as a bidentate ligand, binding to the manganese ion through both its amine nitrogen atom and an oxygen atom from its carboxylate group.[1][4] This forms two stable five-membered chelate rings, a structure that enhances its thermodynamic stability and solubility in biological systems.[2][5] The typical stoichiometric ratio is 1:2 (Mn:glycine).[1][3]

Quantitative Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈MnN₂O₄ | [2][6][7] |

| Molecular Weight | ~203.06 g/mol (anhydrous) | [2][3][7] |

| ~226.07 g/mol (dihydrate) | [8] | |

| Appearance | White to light pink or light brown crystalline powder | [2][3][6][8] |

| Solubility | Highly soluble in water.[2][8][9] Solubility is pH-dependent; sparingly soluble at pH 2, highly soluble at pH 7.[6] | |

| Density | ~1.69 g/cm³ | [6] |

| Melting Point | ~240°C (Decomposition) | [2][6] |

| Manganese Content | ~21% (BASF Specification) | [10] |

| ~15% Minimum (Muby Chemicals Specification) | [8] | |

| CAS Number | 14281-77-7, 6912-28-3 | [2][7][8] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods, with the most common being aqueous dissolution and precipitation, as well as solid-state mechanochemical approaches.[1]

-

Aqueous Dissolution and Precipitation : This widely used method involves dissolving a soluble manganese salt (e.g., manganese sulfate (B86663) or manganese chloride) and glycine in an aqueous medium.[1][11][12] The pH of the solution is then adjusted to a specific range (typically 6-7) using an alkaline buffer, and the mixture is heated to facilitate the chelation reaction.[2][11]

-

Solid-State Mechanochemical Synthesis : This alternative, solvent-free method involves the mechanical grinding or milling of solid reactants, such as manganese chloride and glycine, in a specific molar ratio.[1] The mechanical energy drives the solid-state reaction to form the chelate.[1]

Experimental Protocol: Aqueous Synthesis of this compound

This protocol describes a common laboratory-scale synthesis via aqueous dissolution.

Materials:

-

Glycine (C₂H₅NO₂)

-

Manganese Sulfate Monohydrate (MnSO₄·H₂O) or Manganese Chloride (MnCl₂)[1][2]

-

Distilled Water

-

Sodium Hydroxide (B78521) (NaOH) or Ammonium Hydroxide (NH₄OH) solution (for pH adjustment)[11]

-

Ethanol (B145695) (for washing)[12]

Procedure:

-

Precursor Solution Preparation: Dissolve glycine and a manganese salt (e.g., manganese sulfate) in distilled water. A molar ratio of glycine to manganese salt between 1:0.5 and 2:1 is typically used, with a 1:1 or 1.5:1 ratio being common.[11][12]

-

Chelation Reaction: Heat the mixed solution to a constant temperature between 70°C and 85°C with continuous stirring.[11][12]

-

pH Adjustment: Slowly add an alkaline pH buffering agent, such as a sodium hydroxide solution, to adjust the pH of the reacting mixture to between 6 and 7.[11] This step is critical for promoting chelation.

-

Reaction Incubation: Maintain the reaction at the constant temperature and pH for a period of 30 to 120 minutes to ensure the chelation process is complete.[1][11]

-

Crystallization and Precipitation: After the reaction period, cool the solution. Light pink crystals of this compound will precipitate out of the solution.[11][12]

-

Washing and Drying: Separate the crystals from the supernatant via centrifugation or filtration. Wash the collected crystals with a solvent like absolute ethanol to remove unreacted precursors.[12]

-

Final Product: Dry the washed crystals under vacuum to obtain the final this compound product.[13]

Caption: Workflow for the aqueous synthesis of this compound.

Analytical and Characterization Techniques

A combination of analytical methods is required to confirm the synthesis, structure, and purity of this compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary tool for confirming chelate formation. The coordination of manganese with glycine results in characteristic shifts in the vibrational frequencies of the carboxylate (COO⁻) and amine (NH₂) groups, indicating the formation of Mn-O and Mn-N bonds.[1][4]

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) can determine the molecular weight of the intact complex, providing insight into the metal-ligand stoichiometry.[1] Inductively Coupled Plasma (ICP-MS) is used for highly sensitive elemental analysis to precisely quantify the manganese content.[1]

-

Thermogravimetric Analysis (TGA): TGA assesses thermal stability and can confirm the stoichiometry of the complex. For instance, a 1:2 Mn:glycine adduct exhibits a distinct mass loss step corresponding to the release of the glycine molecules.[1][4]

-

X-ray Diffraction (XRD): This technique is used to analyze the crystalline structure of the final product.[11]

Experimental Protocol: Characterization by FT-IR Spectroscopy

Objective: To confirm the formation of coordination bonds between manganese and glycine.

Materials & Equipment:

-

Synthesized this compound sample

-

Reference standard of pure glycine

-

Potassium Bromide (KBr), IR-grade

-

FT-IR Spectrometer

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation: Prepare two separate samples for analysis: one of pure glycine and one of the synthesized this compound.

-

KBr Pellet Method: For each sample, mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) to form a thin, transparent KBr pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Data Collection: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis:

-

Compare the spectrum of this compound to that of free glycine.

-

Look for key changes indicating chelation:

-

A shift in the asymmetric stretching vibration of the carboxylate group (COO⁻).

-

Changes in the vibrational modes of the amino group (NH₂), confirming its involvement in coordination.[1]

-

-

The presence of both Mn-N and Mn-O bond formations confirms the successful synthesis of the chelate.[1]

-

Caption: Analytical workflow for the characterization of this compound.

Biological and Pharmacological Properties

The chelated structure of this compound is central to its biological activity, primarily by enhancing its bioavailability.

Bioavailability and Absorption

This compound exhibits significantly higher bioavailability compared to inorganic manganese sources like manganese sulfate.[1][2] Reports suggest its bioavailability can be 15-20% greater than inorganic forms.[1] This enhanced absorption is attributed to the chelated structure, which protects the manganese ion from forming insoluble complexes with dietary inhibitors like phytates in the gut.[2][9] It is suggested that the complex may be partially absorbed intact via amino acid or peptide transport pathways, bypassing typical routes for inorganic mineral absorption.[2]

Role in Signaling Pathways and Metabolism

Manganese is an essential cofactor for numerous enzymes and plays a key role in cellular signaling.[1][14] It is critical for bone formation, energy metabolism, and antioxidant defense.[6][9][15] Excessive manganese, however, is associated with neurotoxicity.[14][16]

Research into manganese-induced neurotoxicity reveals its influence on several key signaling pathways:

-

Insulin/IGF-1 Signaling: Manganese can exhibit insulin-mimicking effects, activating the insulin-like growth factor (IGF-1) signaling pathway. This pathway, through downstream effectors like Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK), can play a protective role against manganese-induced neurotoxicity by reducing apoptosis.[14][16]

-

Neuroinflammatory Pathways: At toxic levels, manganese can activate neuroinflammatory signaling, including pathways involving NF-κB and the NLRP3 inflammasome, contributing to its neurotoxic effects.[14][16]

Caption: Role of Manganese in the Insulin/IGF-1 signaling pathway.

Toxicology and Safety

While manganese is an essential nutrient, prolonged or repeated overexposure can lead to toxicity, primarily neurotoxicity, in a condition known as manganism.[17][18]

| Hazard Information | Description | Source(s) |

| GHS Hazard Statements | H373: May cause damage to organs (Brain, Central nervous system) through prolonged or repeated exposure. | [7][17][19] |

| H411: Toxic to aquatic life with long lasting effects. | [7][17][19] | |

| H319: Causes serious eye irritation. | [17] | |

| GHS Precautionary Statements | P260: Do not breathe dust. | [17][19] |

| P273: Avoid release to the environment. | [17][19] | |

| P280: Wear eye protection. | [17] | |

| Acute Toxicity | LD50 Oral - Rat: Not available. | [8] |

This compound should be handled with appropriate care in a laboratory setting, using personal protective equipment to avoid inhalation of dust and contact with eyes.[17][20]

Applications in Research

The unique properties of this compound make it a valuable tool in various research fields:

-

Nutritional and Animal Science: It is used in feed formulations to study its effects on growth, skeletal development, and metabolic parameters in livestock, often showing improved outcomes compared to inorganic manganese.[1][21]

-

Agricultural Science: It is applied to investigate the correction of manganese deficiencies in crops, with studies indicating potential for increased yields.[1]

-

Biochemical Research: As a highly bioavailable source of manganese, it is used to study the role of manganese as an enzymatic cofactor and its involvement in metabolic processes and antioxidant defenses.[1]

-

Toxicology: It can be used as a controlled source of manganese in studies investigating the mechanisms of manganese-induced neurotoxicity.[22]

References

- 1. This compound Reagent|High-Purity Research Compound [benchchem.com]

- 2. Buy this compound (EVT-309539) | 14281-77-7 [evitachem.com]

- 3. Manganese (II) Bisglycinate Powder | Vita Actives [vitaactives.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound BP EP USP CAS 14281-77-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. manganese(II) bis(glycinate) | C4H8MnN2O4 | CID 151440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Manganese Bisglycinate or this compound Manufacturers, SDS [mubychem.com]

- 9. nutrition.basf.com [nutrition.basf.com]

- 10. download.basf.com [download.basf.com]

- 11. CN112876372A - Preparation method of this compound with high chelating degree - Google Patents [patents.google.com]

- 12. CN111978189A - Preparation method and production system of glycine complex manganese salt premix - Google Patents [patents.google.com]

- 13. scielo.br [scielo.br]

- 14. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nutracapusa.com [nutracapusa.com]

- 16. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. download.basf.com [download.basf.com]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. This compound glycinate for pharmaceuticals and nutrients. [etc-nem.de]

- 20. download.basf.com [download.basf.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Technical Guide to Manganese Glycinate: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese glycinate (B8599266), a chelated form of the essential trace mineral manganese, offers enhanced bioavailability, making it a compound of significant interest in nutritional science, animal feed, and pharmaceutical development. This document provides a comprehensive technical overview of manganese glycinate, detailing its chemical and physical properties, experimental protocols for its synthesis and characterization, and an exploration of the biological signaling pathways influenced by manganese.

Chemical and Physical Properties

This compound is a coordination complex where a central manganese(II) ion is bound to one or more glycine (B1666218) ligands. The properties of this compound can vary slightly based on the molar ratio of manganese to glycine and the presence of water of hydration. The most common form is manganese bisglycinate, where one manganese ion is chelated by two glycine molecules.

Several CAS numbers and molecular weights are reported in the literature, which can be attributed to different hydrated and anhydrous forms of the compound. For instance, the anhydrous form of manganese bisglycinate has a molecular weight of approximately 203.06 g/mol , while a dihydrate form has a molecular weight of around 226.07 g/mol .[1] Researchers should be attentive to the specific form of this compound being used in their experiments.

| Property | Value | References |

| Chemical Name | Manganese(II) bis(glycinate) | [2] |

| Synonyms | This compound, Manganese diglycinate | [3] |

| CAS Number | 14281-77-7 (anhydrous)[4][5], 6912-28-3 (hydrated)[1][6] | [1][4][5][6] |

| Molecular Formula | C4H8MnN2O4 (anhydrous)[3][5][7], C4H8MnN2O4·2H2O (dihydrate)[1] | [1][3][5][7] |

| Molecular Weight | 203.06 g/mol (anhydrous)[2][4][5][7], 226.07 g/mol (dihydrate)[1] | [1][2][4][5][7] |

| Appearance | White to light pink or light brown crystalline powder[1][3] | [1][3] |

| Solubility | Soluble in water[1]. Solubility is pH-dependent, with higher solubility at neutral pH[3]. | [1][3] |

| Melting Point | Approximately 240°C[3] | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a soluble manganese salt with glycine in an aqueous solution. The following is a generalized protocol based on common laboratory methods.

Materials:

-

Manganese(II) sulfate (B86663) monohydrate (MnSO₄·H₂O) or Manganese(II) chloride (MnCl₂)

-

Glycine

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Deionized water

-

Ethanol (B145695) (for precipitation)

Procedure:

-

Dissolution: Dissolve glycine in deionized water in a reaction vessel. A typical molar ratio of glycine to manganese is 2:1.

-

Addition of Manganese Salt: In a separate container, dissolve the manganese salt in deionized water.

-

Reaction: Slowly add the manganese salt solution to the glycine solution with constant stirring.

-

pH Adjustment: Adjust the pH of the reaction mixture to between 7 and 8 using a base solution (e.g., 1M NaOH). This deprotonates the carboxylic acid group of glycine, facilitating chelation.

-

Heating: Heat the reaction mixture to 60-80°C and maintain this temperature for 1-2 hours to ensure the completion of the chelation reaction.

-

Precipitation and Isolation: Cool the solution to room temperature. The product can be isolated by concentrating the solution and/or by adding ethanol to precipitate the this compound.

-

Washing and Drying: Filter the precipitate and wash it with ethanol to remove any unreacted starting materials. Dry the final product in a vacuum oven at a low temperature (e.g., 50-60°C) to constant weight.

Characterization Protocols

FTIR spectroscopy is a powerful technique to confirm the chelation of manganese by glycine. The coordination of the manganese ion with the amino and carboxylate groups of glycine results in characteristic shifts in the vibrational frequencies of these groups.

Procedure:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the synthesized this compound. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Compare the spectrum of this compound with that of free glycine. Key changes to observe include:

-

A shift in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).

-

Changes in the N-H stretching and bending vibrations of the amino group (NH₂).

-

The appearance of new bands corresponding to Mn-O and Mn-N bonds in the low-frequency region.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and composition of this compound, including the presence of water of hydration.

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample into a TGA or DSC pan.

-

Data Acquisition: Heat the sample at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Analysis:

-

TGA: A weight loss step at temperatures below 150°C typically corresponds to the loss of water of hydration. Decomposition of the organic glycine ligand occurs at higher temperatures. The final residual mass at high temperatures corresponds to a manganese oxide.

-

DSC: Endothermic or exothermic peaks in the DSC curve correspond to phase transitions (e.g., melting) and decomposition events.

-

Biological Role and Signaling Pathways

Manganese is an essential cofactor for a variety of enzymes and plays a crucial role in numerous physiological processes, including antioxidant defense, metabolism, bone formation, and neurological function.[8] The chelated form, this compound, is reported to have higher bioavailability compared to inorganic manganese sources.

While specific signaling pathways for this compound are not extensively detailed, the effects of manganese on cellular signaling are well-documented. Manganese can influence several key signaling pathways, particularly in the context of neurobiology. Excessive manganese can lead to neurotoxicity, and its effects on signaling pathways are a subject of intensive research.

One of the critical pathways modulated by manganese is the Insulin-like Growth Factor (IGF-1) signaling pathway. This pathway is known to have a protective role against manganese-induced neurotoxicity by regulating downstream effectors such as Akt and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Applications in Research and Development

The enhanced bioavailability of this compound makes it a valuable tool in several research and development areas:

-

Nutritional Science: Studying the absorption, metabolism, and physiological effects of manganese in a highly bioavailable form.

-

Drug Development: As a source of manganese for metallodrugs or as a component in drug delivery systems. Its chelating properties can also be explored for therapeutic applications.

-

Animal Nutrition: Investigating its effects on growth, reproductive health, and overall performance in livestock and poultry.

Conclusion

This compound is a chemically well-defined compound with significant potential in various scientific and industrial fields. Its enhanced bioavailability offers a distinct advantage over inorganic manganese salts. A thorough understanding of its chemical properties, synthesis, and biological interactions is crucial for its effective application in research and development. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for professionals working with this important chelated mineral.

References

- 1. This compound Reagent|High-Purity Research Compound [benchchem.com]

- 2. CN112876372A - Preparation method of this compound with high chelating degree - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. CN111978189A - Preparation method and production system of glycine complex manganese salt premix - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

An In-depth Technical Guide on the Solubility and Stability of Manganese Glycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese glycinate (B8599266), a chelated form of the essential trace mineral manganese, offers enhanced bioavailability compared to its inorganic counterparts, making it a compound of significant interest in pharmaceutical and nutraceutical applications.[1] This technical guide provides a comprehensive overview of the solubility and stability of manganese glycinate, compiled from a variety of scientific sources. It includes quantitative data on its solubility under different pH conditions, its thermal stability, and detailed protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important compound.

Introduction

Manganese is a critical cofactor for numerous enzymes involved in essential metabolic processes, including bone formation, and the reproductive system.[1][2] this compound is a coordination complex where a manganese(II) ion is chelated by two glycine (B1666218) molecules.[3] This chelation improves the bioavailability of manganese by increasing its stability and solubility in biological systems.[3][4] A thorough understanding of the solubility and stability of this compound is paramount for formulation development, ensuring optimal delivery and efficacy of manganese in various applications.

Solubility of this compound

This compound is generally described as being soluble to highly soluble in water.[3][5][6] This enhanced solubility is attributed to its chelated structure.[3]

pH-Dependent Solubility

The aqueous solubility of this compound is highly dependent on the pH of the solution.[3][7] It is sparingly soluble under acidic conditions (pH 2) and highly soluble at neutral pH (pH 7).[7] This pH-dependent solubility is a critical consideration for formulation design, particularly for oral dosage forms that must traverse the varying pH environments of the gastrointestinal tract.

Table 1: Qualitative pH-Dependent Solubility of this compound

| pH | Solubility Description |

| 2 | Sparingly Soluble[7] |

| 6-8 | Soluble[3] |

| 7 | Highly Soluble[7] |

Stability of this compound

This compound is a stable compound under ordinary storage conditions.[5][7] Its stability is a key advantage over inorganic manganese salts.

Thermal Stability

This compound exhibits good thermal stability.[3] Thermogravimetric analysis (TGA) has shown that decomposition begins at temperatures above 200°C, with some sources indicating a decomposition range of 210–240°C.[3] When heated to decomposition, it may form nitrogen oxides, carbon dioxide, carbon monoxide, and manganese oxides.[5]

Table 2: Thermal Stability Data for this compound

| Parameter | Value | Reference |

| Decomposition Onset | > 200 °C | [3] |

| Decomposition Range | 210–240 °C | [3] |

| Melting Point | ~240 °C | [7] |

Chemical Stability

This compound is stable under normal conditions of use and storage.[5] However, it is incompatible with strong oxidizing agents.[5] Forced degradation studies, which involve exposing the compound to stress conditions such as acid, base, oxidation, and light, are recommended to fully understand its degradation pathways and to develop stability-indicating analytical methods.[8][9][10][11][12]

Long-term and Accelerated Stability Testing:

To establish a shelf-life for this compound as a drug substance or in a drug product, stability testing should be conducted according to ICH guidelines.[13][14][15][16][17]

-

Long-term testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[14][17]

-

Accelerated testing: Typically conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[14][17]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves a chelation reaction in an aqueous solution.[3]

Protocol:

-

Dissolution: Dissolve a water-soluble manganese salt (e.g., manganese sulfate (B86663) or manganese chloride) and glycine in deionized water. The molar ratio of glycine to the manganese salt can range from 1:0.5 to 1:2, with a preferred ratio of 1:1 to 1:1.5.[3]

-

pH Adjustment: Heat the solution to 70-85°C and adjust the pH to 6-7 using an alkaline buffering agent, such as ammonium (B1175870) hydroxide.[1][3]

-

Reaction: Maintain the temperature at 70-85°C and stir the mixture for 30-120 minutes to allow for the chelation reaction to complete.[3]

-

Crystallization and Isolation: Cool the reaction solution to induce crystallization. The solid this compound can then be isolated by filtration or centrifugation.[3]

-

Drying: Dry the isolated product under appropriate conditions to remove residual solvent.

Characterization Methods

FT-IR spectroscopy is used to confirm the chelation of manganese by glycine. The formation of coordinate bonds between the manganese ion and the amino and carboxyl groups of glycine results in characteristic shifts in the infrared spectrum.

Protocol (KBr Pellet Method): [18][19][20][21][22]

-

Sample Preparation: Grind approximately 1 mg of this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[20]

-

Pellet Formation: Transfer the powder to a die and press it under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[18][19]

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

TGA is used to evaluate the thermal stability and decomposition profile of this compound.

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA crucible.

-

Analysis: Place the crucible in the TGA instrument. Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Interpretation: The resulting TGA curve will show mass loss as a function of temperature, indicating decomposition events.

ICP-MS is a highly sensitive technique for determining the manganese content in this compound.

-

Sample Digestion: Accurately weigh a small amount of the this compound sample and digest it using a suitable acid mixture (e.g., nitric acid and hydrochloric acid) with heating, often in a microwave digestion system.

-

Dilution: After digestion, dilute the sample to a known volume with deionized water.

-

Analysis: Introduce the diluted sample into the ICP-MS instrument and measure the intensity of the manganese isotope signal (e.g., at m/z 55).

-

Quantification: Determine the manganese concentration in the sample by comparing its signal to that of a series of manganese standard solutions of known concentrations.

XRPD is used to characterize the solid-state properties of this compound, such as its crystallinity and polymorphic form.[30][31][32][33][34]

Protocol:

-

Sample Preparation: Place a sufficient amount of the this compound powder on a sample holder.

-

Analysis: Mount the sample holder in the XRPD instrument. Collect the diffraction pattern by scanning a range of 2θ angles while irradiating the sample with X-rays.

-

Data Interpretation: The resulting diffractogram, with its characteristic peaks, serves as a "fingerprint" of the crystalline structure.[31]

Signaling Pathways and Logical Relationships

The primary logical relationship in the context of this compound's properties is the chelation reaction itself, which dictates its enhanced solubility and stability.

Conclusion

This compound presents a favorable profile in terms of solubility and stability, particularly its high solubility at neutral pH and good thermal stability. These properties, stemming from its chelated structure, make it a promising candidate for various pharmaceutical and nutraceutical formulations. This technical guide provides foundational data and methodologies for researchers and developers working with this compound. Further experimental studies are warranted to generate more comprehensive quantitative data on its solubility under various conditions and its long-term stability in different formulations.

References

- 1. This compound Reagent|High-Purity Research Compound [benchchem.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Buy this compound (EVT-309539) | 14281-77-7 [evitachem.com]

- 4. Effect of Temperature on Solubility | Department of Chemistry | University of Washington [chem.washington.edu]

- 5. Manganese Bisglycinate or this compound Manufacturers, SDS [mubychem.com]

- 6. download.basf.com [download.basf.com]

- 7. This compound BP EP USP CAS 14281-77-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. rjptonline.org [rjptonline.org]

- 11. scribd.com [scribd.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. database.ich.org [database.ich.org]

- 14. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]

- 15. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]

- 16. researchgate.net [researchgate.net]

- 17. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 19. pelletpressdiesets.com [pelletpressdiesets.com]

- 20. shimadzu.com [shimadzu.com]

- 21. m.youtube.com [m.youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. fpe.umd.edu [fpe.umd.edu]

- 24. lsa.umich.edu [lsa.umich.edu]

- 25. iitk.ac.in [iitk.ac.in]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. biospectra.us [biospectra.us]

- 28. repositorio.ufba.br [repositorio.ufba.br]

- 29. Performance of colorimetric methods for the analysis of low levels of manganese in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 32. improvedpharma.com [improvedpharma.com]

- 33. ir.uitm.edu.my [ir.uitm.edu.my]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Coordination Chemistry of Manganese Glycinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of manganese glycinate (B8599266). It covers the synthesis, structural features, stability, and analytical characterization of this important coordination complex. Detailed experimental protocols are provided for key methodologies, and complex relationships are visualized through diagrams to facilitate understanding.

Introduction

Manganese glycinate is a coordination complex where the essential trace mineral manganese is chelated by the amino acid glycine (B1666218).[1] In this complex, the manganese(II) ion is typically coordinated by two glycinate ligands, forming a neutral, bioavailable source of manganese.[2] The chelation of manganese with glycine enhances its stability and facilitates its absorption and utilization in biological systems compared to inorganic manganese salts.[1] This has led to its widespread use in nutritional supplements, animal feed, and agricultural applications.[1][3] For researchers and professionals in drug development, understanding the coordination chemistry of this compound is crucial for designing new therapeutic agents and delivery systems that leverage the biological roles of manganese.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the most common being aqueous dissolution and precipitation. The reaction typically involves a water-soluble manganese salt, such as manganese sulfate (B86663) or manganese chloride, and glycine.[3][4]

Key Synthesis Parameters

Successful synthesis of this compound with a high degree of chelation depends on the careful control of several reaction parameters.

| Parameter | Optimal Range/Value | Significance |

| Molar Ratio (Glycine:Mn) | 1:1 to 2:1 | A 2:1 molar ratio is often used to ensure the formation of the bis(glycinato) complex.[3] |

| pH | 6-7 | In this range, the carboxyl group of glycine is deprotonated, allowing for effective coordination with the manganese ion.[4] |

| Temperature | 70-85 °C | Elevated temperatures promote the chelation reaction.[4] |

| Reaction Time | 30-120 minutes | Sufficient time is required for the reaction to reach completion.[4] |

Experimental Protocol: Aqueous Synthesis of Manganese(II) Bis(glycinate)

This protocol describes a typical laboratory-scale synthesis of manganese(II) bis(glycinate).

Materials:

-

Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

-

Glycine (NH₂CH₂COOH)

-

Sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) solution (NH₃·H₂O) for pH adjustment[4]

-

Distilled water

-

Ethanol (B145695) (for washing)

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve one molar equivalent of manganese(II) sulfate monohydrate in distilled water.

-

In a separate beaker, dissolve two molar equivalents of glycine in distilled water. Gentle heating may be applied to aid dissolution.[4]

-

-

Reaction:

-

Add the manganese sulfate solution to the glycine solution with continuous stirring.

-

Heat the mixture to 70-80 °C.[4]

-

Slowly add a solution of sodium hydroxide or ammonia to adjust the pH of the mixture to approximately 7.[4]

-

Maintain the reaction at this temperature for 60 minutes with constant stirring.[4]

-

-

Isolation and Purification:

-

Allow the solution to cool to room temperature. Light pink crystals of this compound should precipitate.[4]

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water, followed by a wash with ethanol to facilitate drying.

-

Dry the purified this compound in a vacuum oven at a temperature below its decomposition point.

-

References

- 1. Page loading... [guidechem.com]

- 2. Manganese acts upon Insulin/IGF receptors to phosphorylate AKT and increase glucose uptake in Huntington’s Disease cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Reagent|High-Purity Research Compound [benchchem.com]

- 4. CN112876372A - Preparation method of this compound with high chelating degree - Google Patents [patents.google.com]

The Role of Manganese Glycinate in Biochemical Pathways: A Technical Guide

Introduction

Manganese (Mn) is an essential trace mineral critical for a multitude of physiological processes.[1] It functions as a vital cofactor for numerous enzymes, participating in antioxidant defense, metabolism, bone development, and neurological function.[2][3] Manganese glycinate (B8599266), a chelated form of manganese bound to the amino acid glycine (B1666218), exhibits enhanced stability and bioavailability compared to inorganic manganese salts.[4] This superior absorption profile makes it a compound of significant interest for researchers, scientists, and drug development professionals seeking to understand and modulate manganese-dependent biochemical pathways. This technical guide provides an in-depth exploration of the core roles of manganese, as delivered by manganese glycinate, in key biological systems, supported by experimental data and detailed protocols.

This compound: Structure and Enhanced Bioavailability

This compound is a coordination complex where a central manganese ion is chelated by glycine molecules.[4] This chelation forms a stable ring structure that protects the mineral from interactions in the digestive tract that would otherwise reduce its absorption.[4] Unlike inorganic salts such as manganese sulfate, the chelated form is more readily absorbed in the small intestine.[3][5] The unique molecular structure of this compound contributes to its superior bioavailability, ensuring more efficient delivery of manganese to the cells for its incorporation into metalloenzymes.[4]

| Parameter | This compound (Organic Chelate) | Manganese Sulfate (Inorganic Salt) | Rationale for Difference | Citation |

| Chemical Form | Manganese chelated with glycine | Inorganic manganese salt | Glycine chelation forms a stable, neutral compound. | [3][4] |

| Bioavailability | High | Moderate to Low | The chelated structure resists dissociation and precipitation in the gut, leading to improved absorption. | [4][5] |

| Solubility | High | Variable | Organic chelation generally improves water solubility. | [6] |

| Tissue Uptake | Efficient | Less Efficient | Studies in animal models show that supplementation with this compound leads to significant increases in manganese concentrations in tissues like the liver, egg yolk, and tibia. | [5] |

Table 1: Bioavailability Comparison of Manganese Sources

Core Biochemical Roles and Pathways

Manganese, supplied efficiently by this compound, is indispensable for the function of several classes of enzymes that catalyze critical biochemical reactions.[2][7]

Antioxidant Defense: The Role of Manganese Superoxide (B77818) Dismutase (MnSOD)

The primary antioxidant function of manganese is as a critical component of manganese superoxide dismutase (MnSOD), the principal antioxidant enzyme within the mitochondria.[7] Mitochondria are major sites of reactive oxygen species (ROS) production, particularly the superoxide radical (O₂⁻).[7] MnSOD catalyzes the dismutation of these harmful superoxide radicals into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), which can then be neutralized by other antioxidant enzymes like catalase.[7][8] By bolstering the activity of MnSOD, this compound plays a direct role in protecting mitochondria and the cell from oxidative stress, which is implicated in numerous pathologies.[4][9]

References

- 1. imrpress.com [imrpress.com]

- 2. Manganese Is Essential for Neuronal Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Manganese - Health Professional Fact Sheet [ods.od.nih.gov]

- 4. This compound Reagent|High-Purity Research Compound [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nutrition.basf.com [nutrition.basf.com]

- 7. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. Manganese – NutritionBase [nutritionbase.org]

- 9. 10 Evidence-Based Benefits of Manganese [healthline.com]

"Manganese glycinate as a source of manganese in studies"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of manganese glycinate (B8599266) as a source of manganese in scientific studies. It covers its comparative bioavailability, relevant experimental protocols, and its role in cellular signaling pathways.

Introduction: The Significance of Manganese Chelation

Manganese (Mn) is an essential trace mineral critical for numerous physiological processes, including bone formation, metabolism of amino acids, cholesterol, and carbohydrates, and as a key component of the antioxidant enzyme manganese superoxide (B77818) dismutase (MnSOD).[1][2][3] In research and supplementation, the form of manganese utilized is crucial as it dictates its bioavailability and efficacy.

Manganese glycinate, a chelated form of manganese, offers significant advantages over inorganic sources like manganese sulfate (B86663). In this form, manganese is bound to the amino acid glycine (B1666218), which enhances its absorption in the gastrointestinal tract.[4] This increased bioavailability can lead to greater physiological effects at lower concentrations, a crucial consideration in both animal nutrition and potential therapeutic applications.[5] This guide will delve into the quantitative evidence supporting the enhanced bioavailability of this compound, provide detailed experimental methodologies for its study, and explore its impact on cellular signaling.

Comparative Bioavailability of this compound

Studies consistently demonstrate the superior bioavailability of this compound compared to inorganic manganese sources, primarily manganese sulfate. This is often attributed to the chelation with glycine, which protects the mineral from interactions with dietary antagonists and may utilize amino acid transport pathways for absorption.[4]

Data from Poultry Studies

Poultry, particularly laying hens and broilers, serve as excellent models for studying mineral bioavailability due to their rapid growth and the ease of measuring mineral deposition in tissues and eggs.

Table 1: Performance and Egg Quality in Laying Hens Supplemented with this compound vs. Manganese Sulfate

| Parameter | Control (No Mn) | Manganese Sulfate (120 mg/kg) | This compound (80 mg/kg) | This compound (120 mg/kg) |

| Eggshell Strength (kgf) | - | 3.52 | 3.75 | - |

| Tibia Mn (mg/kg) | - | 5.88 | 6.54 | 6.62 |

| Yolk Mn (mg/kg) | - | 1.89 | 2.35 | 2.41* |

| Egg Production (%) | 85.2 | 86.5 | 87.1 | 86.8 |

| Feed Conversion Ratio | 2.31 | 2.25 | 2.23 | 2.24 |

Data synthesized from multiple studies on laying hens.[3][6] Values are representative and may vary between studies. An asterisk () indicates a statistically significant difference (P < 0.05) compared to the manganese sulfate group.

Table 2: Performance and Manganese Deposition in Broiler Chickens Supplemented with Different Manganese Sources

| Parameter | Control (No Mn) | Manganese Sulfate (74.3 mg/kg) | This compound (38.0 mg/kg) |

| Body Weight Gain (g) | 1850 | 1950 | 1980 |

| Feed Conversion Ratio | 1.85 | 1.75 | 1.72 |

| Tibia Mn (mg/kg) | 3.5 | 8.2 | 9.5 |

| Liver Mn (mg/kg) | 2.1 | 4.8 | 5.9 |

*Data synthesized from studies on broiler chickens.[5][7] These values illustrate the principle of achieving similar or better outcomes with lower concentrations of the chelated form.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vivo Bioavailability Study in a Broiler Chicken Model

This protocol is designed to compare the bioavailability of this compound and manganese sulfate.

Experimental Workflow for Broiler Bioavailability Study

Caption: Workflow for a broiler chicken bioavailability trial.

-

Animals and Housing: 240 day-old Ross 308 broiler chicks are housed in pens with controlled temperature and lighting.

-

Diets: A basal corn-soybean meal diet, deficient in manganese, is formulated. Treatment groups receive the basal diet supplemented with graded levels (e.g., 60, 90, and 120 ppm) of manganese from either manganese sulfate or this compound. A control group receives only the basal diet.

-

Experimental Design: A completely randomized design is used, with multiple replicate pens per treatment. The experimental period is typically 21 days.

-

Data Collection: Body weight and feed intake are recorded weekly to calculate the feed conversion ratio (FCR).

-

Sample Collection: At the end of the trial, birds are euthanized, and samples of the tibia and liver are collected for manganese analysis.

-

Manganese Analysis: Tissue samples are analyzed for manganese content using Atomic Absorption Spectrometry (AAS).

Determination of Manganese in Biological Tissues by Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS)

This method provides high sensitivity for quantifying manganese in tissue samples.[8][9]

-

Sample Preparation (Dry Ashing):

-

Accurately weigh approximately 1 gram of the dried, ground tissue sample into a porcelain crucible.

-

Place the crucible in a muffle furnace and gradually increase the temperature to 550°C.

-

Maintain this temperature for at least 4 hours, or until a white or gray ash is obtained.

-

Allow the crucible to cool to room temperature.

-

Dissolve the ash in 5 mL of 20% (v/v) nitric acid.

-

Quantitatively transfer the solution to a 25 mL volumetric flask and bring to volume with deionized water.

-

-

GFAAS Analysis:

-

Instrument: Graphite Furnace Atomic Absorption Spectrometer.

-

Wavelength: 279.5 nm.

-

Slit Width: 0.2 nm.

-

Lamp Current: Set according to manufacturer's recommendation.

-

Furnace Program:

-

Drying: 110°C for 30 seconds.

-

Ashing: 1400°C for 20 seconds.

-

Atomization: 2400°C for 5 seconds.

-

Cleanout: 2600°C for 3 seconds.

-

-

Calibration: Prepare a series of manganese standards (e.g., 0, 5, 10, 15, 20 µg/L) in a matrix matching the acid concentration of the samples.

-

Measurement: Analyze the prepared sample solutions and determine the manganese concentration from the calibration curve.

-

Superoxide Dismutase (SOD) Activity Assay

This protocol measures the activity of SOD, including MnSOD, in tissue homogenates.[10][11][12][13]

-

Tissue Homogenization:

-

Weigh a portion of the frozen tissue (e.g., liver) and homogenize in 10 volumes of ice-cold buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the SOD activity assay and protein quantification.

-

-

Assay Principle: This assay is based on the inhibition of the reduction of a chromogen (e.g., WST-1) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The degree of inhibition is proportional to the SOD activity.

-

Procedure (using a commercial kit):

-

Prepare a standard curve using the provided SOD standard.

-

Add sample (tissue supernatant), xanthine oxidase, and the chromogen solution to the wells of a microplate.

-

Initiate the reaction by adding xanthine.

-

Incubate at 37°C for 20 minutes.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the percentage of inhibition of the chromogen reduction and determine the SOD activity from the standard curve. To specifically measure MnSOD activity, Cu/Zn-SOD can be inhibited by adding potassium cyanide to the reaction mixture.

-

Determination of Chelation Degree by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to confirm the chelation of manganese to glycine by identifying changes in the characteristic vibrational frequencies of the amino and carboxyl groups of glycine.[14][15][16]

-

Sample Preparation: Samples of pure glycine, manganese sulfate, and the synthesized this compound are prepared for analysis. This typically involves grinding the solid sample with potassium bromide (KBr) and pressing it into a pellet.

-

FTIR Analysis:

-

Acquire the infrared spectra of the samples over a range of approximately 4000 to 400 cm⁻¹.

-

Interpretation: In the spectrum of pure glycine, characteristic peaks for the amino group (-NH₂) and the carboxyl group (-COOH) are observed. Upon chelation with manganese, the vibrational frequencies of these groups will shift. For example, the asymmetric stretching vibration of the carboxylate group is a key indicator of coordination. The absence or significant shift of peaks corresponding to free glycine in the this compound spectrum indicates a high degree of chelation.[14]

-

Role in Cellular Signaling Pathways

Manganese is a cofactor for numerous enzymes and can influence various signaling pathways.[17] Due to its enhanced bioavailability, this compound is expected to have a more pronounced effect on these pathways compared to inorganic manganese at equivalent concentrations.

Manganese and the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Manganese has been shown to activate Akt, a key protein in this pathway.[18][19] This activation can be mediated through the insulin/IGF-1 receptor.[19][20]

Proposed Signaling Pathway for Manganese-Induced Akt Activation

Caption: this compound's effect on the PI3K/Akt pathway.

Manganese and the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is involved in cell proliferation, differentiation, and stress responses. Studies have indicated that manganese exposure can lead to the phosphorylation and activation of ERK1/2.[17][18]

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Manganese in poultry nutrition and its effect on performance and eggshell quality | World's Poultry Science Journal | Cambridge Core [cambridge.org]

- 3. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

- 4. researchgate.net [researchgate.net]

- 5. In-feed organic and inorganic manganese supplementation on broiler performance and physiological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medtextpublications.com [medtextpublications.com]

- 8. Analysis of trace elements in animal tissues : III. Determination of managanese by graphite furnace atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. assaygenie.com [assaygenie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.bio-techne.com [resources.bio-techne.com]

- 14. researchgate.net [researchgate.net]

- 15. ATR-FTIR spectroscopy as a method for the determination of mineral chelation in high concentration manganese and zinc proteinates used as animal feed additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US20030138963A1 - Process for determining the percent of chelation in a dry mixture - Google Patents [patents.google.com]

- 17. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acute Manganese Exposure Modifies the Translation Machinery via PI3K/Akt Signaling in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Manganese acts upon Insulin/IGF receptors to phosphorylate AKT and increase glucose uptake in Huntington’s Disease cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Manganese Acts upon Insulin/IGF Receptors to Phosphorylate AKT and Increase Glucose Uptake in Huntington's Disease Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies on the Biological Effects of Manganese Glycinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese is an essential trace mineral critical for a multitude of physiological processes, including bone formation, metabolism, and antioxidant defense.[1] As a cofactor for numerous enzymes, it plays a pivotal role in cellular homeostasis.[2] Manganese glycinate (B8599266), a chelated form of manganese bound to the amino acid glycine (B1666218), is suggested to offer enhanced bioavailability compared to inorganic manganese salts. This technical guide provides an in-depth overview of the current understanding of the biological effects of manganese, with a focus on the potential implications of its glycinate form, and outlines experimental protocols for its investigation. While research specifically on manganese glycinate is still emerging, this guide draws upon studies of manganese and other metal glycinates to provide a comprehensive resource for researchers.

I. Bioavailability and Absorption

This compound is purported to have higher bioavailability than inorganic forms like manganese sulfate (B86663) or oxide. The chelation with glycine is thought to protect the mineral from interactions in the digestive tract, potentially leading to more efficient absorption.

Experimental Protocol: In Vitro Bioavailability Assessment using Caco-2 Cell Model

This protocol provides a method to assess the intestinal permeability of this compound, serving as an indicator of its oral bioavailability.[3]

1. Cell Culture:

-

Culture human colon adenocarcinoma (Caco-2) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.

-

Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

-

Culture the cells for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[4]

2. Transport Assay:

-

On the day of the experiment, wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

Prepare transport solutions containing various concentrations of this compound and a non-chelated manganese salt (e.g., manganese chloride) in HBSS.

-

Add the transport solutions to the apical (AP) side of the Transwell inserts. Add fresh HBSS to the basolateral (BL) side.

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the BL side and replace with fresh HBSS.

-

At the end of the experiment, collect samples from the AP side.

3. Quantification of Manganese:

-

Analyze the manganese concentration in the collected samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

4. Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for each compound using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of manganese transport to the BL side (µg/s).

-

A is the surface area of the Transwell membrane (cm²).

-

C₀ is the initial concentration of manganese in the AP side (µg/mL).

-

II. Role in Antioxidant Defense

Manganese is a critical component of the mitochondrial antioxidant enzyme, manganese superoxide (B77818) dismutase (MnSOD).[5] This enzyme plays a crucial role in protecting cells from oxidative damage by converting superoxide radicals to hydrogen peroxide.[1]

Experimental Protocol: Superoxide Dismutase (SOD) Activity Assay

This protocol measures the total SOD activity in cell lysates or tissue homogenates following treatment with this compound.

1. Sample Preparation:

-

Culture cells (e.g., hepatocytes, neurons) and treat with various concentrations of this compound for a specified period.

-

Harvest the cells and lyse them in a suitable buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

2. SOD Activity Measurement:

-

Utilize a commercial SOD assay kit that employs a colorimetric method. These kits typically involve a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector dye that reacts with the superoxide radicals to produce a colored product.

-

In the presence of SOD, the dismutation of superoxide radicals will inhibit the color development.

-

Prepare a standard curve using the provided SOD standard.

-

Add samples (cell lysates) and standards to a 96-well plate.

-

Add the reaction mixture containing the superoxide-generating system and the detector dye.

-

Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of inhibition of the colorimetric reaction for each sample.

-

Determine the SOD activity (in U/mg protein) by comparing the inhibition to the standard curve.

III. Involvement in Bone Metabolism

Manganese is essential for bone formation and mineralization.[6] It is a cofactor for enzymes involved in the synthesis of proteoglycans that form the bone matrix.[1] Studies in animals have shown that manganese supplementation can improve bone mineral density.[7]

Experimental Protocol: In Vitro Osteoblast Differentiation Assay

This protocol assesses the effect of this compound on the differentiation of osteoblast precursor cells.

1. Cell Culture:

-

Culture pre-osteoblastic cells (e.g., MC3T3-E1) in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in multi-well plates.

2. Differentiation Induction:

-

Once the cells reach confluence, switch to a differentiation medium containing ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM).

-

Treat the cells with different concentrations of this compound in the differentiation medium.

-

Culture the cells for an extended period (e.g., 7-21 days), changing the medium every 2-3 days.

3. Assessment of Osteoblast Differentiation:

a) Alkaline Phosphatase (ALP) Activity:

- At an early time point (e.g., day 7), lyse the cells and measure ALP activity using a colorimetric assay that detects the conversion of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol.

- Normalize the ALP activity to the total protein content.

b) Mineralization (Alizarin Red S Staining):

- At a later time point (e.g., day 21), fix the cells with 4% paraformaldehyde.

- Stain the cells with Alizarin Red S solution, which binds to calcium deposits in the mineralized matrix.

- After washing, visualize and quantify the stained area.

Quantitative Data on Bone Mineral Density

| Treatment Group | Manganese Intake | Lumbar Vertebrae BMD (g/cm²) | Femur BMD (g/cm²) | Serum Osteocalcin (B1147995) (ng/mL) |

| Ovariectomized (OVX) | 0.001% Mn | Lowered compared to sham | Lowered compared to sham | No significant difference |

| OVX + Mn Supplementation | 0.01% Mn | - | - | Significantly increased |

| Sham | 0.001% Mn | Baseline | Baseline | Baseline |

| Sham + Mn Supplementation | 0.01% Mn | Significantly increased | - | Significantly increased |

| Data adapted from a study on ovariectomized rats.[7] |

IV. Modulation of Cellular Signaling Pathways

Manganese has been shown to influence key cellular signaling pathways involved in cell proliferation, survival, and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[8]

Experimental Workflow: Western Blot Analysis of Signaling Pathway Activation

Caption: Western Blot workflow for analyzing signaling protein phosphorylation.

Signaling Pathway: PI3K/Akt Pathway Activation by Manganese

Manganese can activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[7]

Caption: Manganese-induced activation of the PI3K/Akt signaling pathway.

Signaling Pathway: MAPK/ERK Pathway Activation by Manganese

Manganese exposure can also lead to the activation of the MAPK/ERK pathway, which is involved in cellular responses to stress and mitogens.[8]

Caption: Manganese-induced activation of the MAPK/ERK signaling pathway.

V. Anti-inflammatory Effects

Manganese has been shown to modulate inflammatory responses. For instance, it can potentiate the production of pro-inflammatory cytokines in microglia through a Nuclear Factor-kappa B (NF-κB) dependent mechanism.[9]

Experimental Protocol: Assessment of NF-κB Activation and Cytokine Production

This protocol outlines a method to investigate the anti-inflammatory potential of this compound by measuring its effect on NF-κB activation and the production of key inflammatory cytokines.

1. Cell Culture and Treatment:

-

Culture macrophage-like cells (e.g., RAW 264.7) in DMEM with 10% FBS.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours).

2. Measurement of Cytokine Production:

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

3. Assessment of NF-κB Activation (Western Blot):

-

Prepare nuclear and cytoplasmic extracts from the treated cells.

-

Perform Western blot analysis on the nuclear extracts to detect the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation. Use an antibody specific for NF-κB p65. A nuclear marker (e.g., Lamin B1) should be used as a loading control.

Logical Relationship: Manganese, NF-κB, and Inflammation

Caption: Manganese potentiates LPS-induced NF-κB activation and cytokine production.

VI. Conclusion

This compound holds promise as a bioavailable source of manganese with potential benefits for antioxidant defense, bone health, and the modulation of cellular signaling and inflammatory pathways. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to further explore the biological effects of this chelated mineral. Further studies with a specific focus on this compound are warranted to elucidate its precise mechanisms of action and to substantiate its potential therapeutic applications. The provided methodologies can be adapted to investigate dose-response relationships, compare its efficacy to other manganese forms, and unravel the intricate molecular pathways it influences.

References

- 1. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. Manganese in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mn bioavailability by polarized Caco-2 cells: comparison between Mn gluconate and Mn oxyprolinate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manganese Superoxide Dismutase: Guardian of the Powerhouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Manganese - Health Professional Fact Sheet [ods.od.nih.gov]

- 7. Manganese supplementation improves mineral density of the spine and femur and serum osteocalcin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute Manganese Exposure Modifies the Translation Machinery via PI3K/Akt Signaling in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Manganese potentiates in vitro production of proinflammatory cytokines and nitric oxide by microglia through a nuclear factor kappa B-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

"Manganese glycinate's mechanism of action in biological systems"

An In-depth Technical Guide on the Mechanism of Action of Manganese Glycinate (B8599266) in Biological Systems

Introduction

Manganese glycinate is a chelated form of the essential trace mineral manganese, bound to the amino acid glycine (B1666218). This chelation is designed to enhance the bioavailability of manganese by improving its absorption in the small intestine.[1] While the glycinate component primarily serves to facilitate absorption, the biological and toxicological actions of the compound are attributable to the manganese ion (Mn²⁺) upon its dissociation and entry into systemic circulation.

Manganese is a critical cofactor for a multitude of enzymes, playing indispensable roles in development, metabolism, and antioxidant defense.[2] However, manganese homeostasis is tightly regulated, as overexposure leads to significant neurotoxicity, a condition known as manganism, which shares features with Parkinson's disease.[3] This guide provides a detailed examination of the mechanisms through which manganese, as supplied by this compound, exerts its effects on biological systems, covering its physiological functions, modulation of signaling pathways, and mechanisms of toxicity at supra-physiological concentrations.

Pharmacokinetics and Bioavailability

The primary advantage of this compound lies in its chemical structure. As an amino acid chelate, it is proposed to be absorbed via dipeptide transport pathways in the intestine, which can be more efficient than the divalent metal transporters (like DMT1) that inorganic manganese salts compete for.[4] While direct comparative bioavailability studies in humans are limited, studies in laying hens have shown that this compound can lead to improved manganese uptake and storage in tissues compared to inorganic forms like manganese sulfate.[5]

Once absorbed, manganese is transported in the blood, bound primarily to transferrin and albumin. It is distributed to tissues rich in mitochondria, such as the liver, pancreas, and brain.[1] The body maintains manganese homeostasis by regulating both absorption and excretion, with over 90% of excess manganese being eliminated via bile in the feces.[1]

Core Physiological Mechanisms of Action: Manganese as an Essential Enzyme Cofactor

The fundamental mechanism of action of manganese is its role as a cofactor, either as an integral part of metalloenzymes or as an activator for other enzymes.[2] These enzymes are involved in a wide array of biochemical reactions.

Table 1: Key Manganese-Dependent Enzymes and Their Functions

| Enzyme | Function | Role of Manganese | Reference(s) |

|---|---|---|---|

| Manganese Superoxide (B77818) Dismutase (MnSOD) | Converts superoxide radicals to hydrogen peroxide in mitochondria. | Integral component of the active site, essential for catalytic activity. | [6] |

| Arginase | Catalyzes the final step in the urea (B33335) cycle (arginine to urea and ornithine). | Required for enzymatic activity. | [6] |

| Pyruvate (B1213749) Carboxylase | A key enzyme in gluconeogenesis (pyruvate to oxaloacetate). | Contains a manganese ion essential for its catalytic function. | [2] |

| Glutamine Synthetase | Converts glutamate (B1630785) and ammonia (B1221849) to glutamine in the brain. | Acts as a critical cofactor for enzyme activity. | [6] |

| Glycosyltransferases | Catalyze the transfer of sugar moieties for proteoglycan synthesis. | Preferred cofactor for the synthesis of cartilage and bone. |[1] |

Antioxidant Defense: Manganese Superoxide Dismutase (MnSOD)

One of the most critical roles of manganese is as a component of MnSOD, the primary antioxidant enzyme within the mitochondria.[6] Mitochondria are major sites of reactive oxygen species (ROS) production, and MnSOD provides the first line of defense by catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This function is vital for protecting mitochondrial components and cellular integrity from oxidative damage.

Metabolic Regulation

Manganese is integral to the metabolism of carbohydrates, amino acids, and cholesterol through its role in enzymes like pyruvate carboxylase and arginase.[2] Its involvement in gluconeogenesis and the urea cycle highlights its importance in maintaining energy balance and detoxifying ammonia.[6]

Table 2: Kinetic Data of Manganese Peroxidase Manganese peroxidase (MnP) is an example of a manganese-dependent enzyme for which detailed kinetic analyses have been performed. While not a human enzyme, these studies illustrate the direct role of manganese in enzyme catalysis. The data shows that the chelated Mn²⁺ complex is the preferred substrate.

| Substrate (Mn²⁺ Complex) | Kₘ (µM) | kcat (s⁻¹) | Reference(s) |

| Mn(II)-Oxalate | 13 | 308 | [7][8] |

| Mn(II)-Lactate | 41 | 211 | [7][8] |

| Mn(II)-Malonate | 18 | 220 | [7][8] |

Modulation of Cellular Signaling Pathways

At both physiological and supra-physiological levels, manganese can influence key cellular signaling cascades that regulate inflammation, cell survival, and stress responses.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Exposure to manganese can lead to the activation of the MAPK family of serine-threonine kinases, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[9] These pathways are central to cellular responses to external stimuli. Mn-induced activation of MAPK can occur through the activation of upstream kinases (MKKs) or the inhibition of MAPK phosphatases (like MKP-1).[10] This activation is linked to both cellular defense mechanisms and, in cases of overexposure, the promotion of inflammatory and apoptotic pathways.[9][11]

Nuclear Factor-kappa B (NF-κB) Pathway

NF-κB is a critical transcription factor that orchestrates inflammatory responses. Manganese exposure can potentiate inflammation by activating the NF-κB pathway.[12] The mechanism involves the degradation of the inhibitory subunit IκBα, allowing the p50/p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as nitric oxide synthase 2 (NOS2).[3][12] This activation can be triggered by Mn-induced oxidative stress and is often linked to the MAPK pathway.[3]

Table 3: Quantitative Analysis of NF-κB Activation by Mn²⁺ Studies using catecholaminergic pheochromocytoma (PC12) cells have quantified the activation of NF-κB following manganese exposure.

| Mn²⁺ Concentration | Time | Effect | Reference(s) |

| 0.5–10 µM | 30–60 min | ~5-fold activation of NF-κB DNA binding activity | [3][13] |

| 1.0 µM | 30–60 min | Correlated with proteolytic degradation of IκBα | [3][13] |

Mechanisms of Neurotoxicity (At Supra-physiological Concentrations)